N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on similar benzenesulfonamide derivatives has revealed their structural properties through crystallography. For instance, studies on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide highlighted their supramolecular architectures influenced by C—H⋯πaryl and C—H⋯O intermolecular interactions, forming two- and three-dimensional architectures, respectively (V. Z. Rodrigues et al., 2015).
Electrophilic Fluorination
The compound's structural analog, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been utilized as a sterically demanding electrophilic fluorinating reagent. This reagent enhances the enantioselectivity of products in fluorination reactions, indicating the potential utility of similar compounds in synthetic chemistry for the introduction of fluorine atoms with high selectivity (H. Yasui et al., 2011).
Inhibition of Cyclooxygenase-2 (COX-2)
Derivatives of benzenesulfonamide have been synthesized and evaluated for their potential as selective COX-2 inhibitors. The introduction of a fluorine atom into these molecules has been found to preserve COX-2 potency and significantly increase selectivity for COX-2 over COX-1, showcasing their therapeutic potential for conditions such as rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Fluorophore Development for Zinc(II) Detection
Research into the development of specific fluorophores for Zn(II) has led to the synthesis of analogs, including those related to N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide. These compounds form complexes with zinc(II), resulting in a bathochromic shift in their UV/visible spectra, indicating their potential use in detecting zinc(II) ions in biological systems (M. Kimber et al., 2003).
Radical N-Demethylation of Amides
The compound's relatives have been used in a novel N-demethylation process of N-methyl amides, employing N-fluorobenzenesulfonimide as an oxidant. This method, facilitated by a copper catalyst, signifies an advance in the field of organic synthesis, potentially allowing for the selective removal of methyl groups from amides (Xu Yi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been known to affect various metabolic pathways, including reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
The metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-11-14(23-3)9-10-17(13)25(21,22)20-12-18(2,24-4)15-7-5-6-8-16(15)19/h5-11,20H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZWIKHSYNXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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